Methylphenylamine, N-methoxycarbonyl-
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Overview
Description
Methyl (N-methyl)phenylcarbamate, also known as methyl phenylcarbamate, is an organic compound with the molecular formula C8H9NO2. It is a carbamate ester derived from carbamic acid and phenol. This compound is significant in various industrial and scientific applications, particularly in the synthesis of other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (N-methyl)phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenylurea with dimethyl carbonate (DMC) or methanol. Another method includes the reaction of aniline with DMC, which is catalyzed by metal salts such as zinc, lead, or tin . The reaction conditions typically involve moderate temperatures and the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods: In industrial settings, methyl (N-methyl)phenylcarbamate is often produced using heterogeneous catalysts derived from mixed oxides, such as Zn/Al/Ce mixed oxides. These catalysts are prepared via coprecipitation methods and are characterized by techniques like XRD, BET, SEM, and XPS . The use of these catalysts allows for efficient and recyclable production processes, making the synthesis more environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions: Methyl (N-methyl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the presence of catalysts .
Major Products Formed: The major products formed from these reactions include various substituted carbamates, phenyl derivatives, and other organic compounds .
Scientific Research Applications
Methyl (N-methyl)phenylcarbamate has numerous applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of pesticides, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of methyl (N-methyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. As a carbamate ester, it can inhibit certain enzymes by carbamoylation, leading to the formation of stable enzyme-inhibitor complexes. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Methyl carbamate: Another carbamate ester with similar chemical properties but different applications.
Ethyl N-methylcarbamate: A related compound with distinct uses and mechanisms of action.
Phenyl carbamate: Shares structural similarities but differs in its reactivity and applications.
Uniqueness: Methyl (N-methyl)phenylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and selectivity in various chemical reactions. Its ability to act as an intermediate in the synthesis of important industrial chemicals, such as MDI, highlights its significance in both research and industrial applications .
Properties
Molecular Formula |
C9H11NO2 |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C9H11NO2/c1-10(9(11)12-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
YFZJZJIUKMANKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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